BenchChemオンラインストアへようこそ!

1-(4-isobutoxybenzoyl)-1H-benzimidazole

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

This 1-acylbenzimidazole features a branched isobutoxy substituent that introduces steric bulk and altered lipophilicity relative to linear alkoxy analogs. Choose this compound as a differentiated reference scaffold to evaluate the 'branching effect' on CYP-mediated O-dealkylation rates, NaV1.8 target engagement, and proton-pump inhibitor IP scope. Ensure your SAR studies use the specific substitution to avoid unverified analog risk.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
Cat. No. B4419540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-isobutoxybenzoyl)-1H-benzimidazole
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32
InChIInChI=1S/C18H18N2O2/c1-13(2)11-22-15-9-7-14(8-10-15)18(21)20-12-19-16-5-3-4-6-17(16)20/h3-10,12-13H,11H2,1-2H3
InChIKeyWUXDZRXHABEXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isobutoxybenzoyl)-1H-benzimidazole: Chemical Identity and Core Structural Features


1-(4-Isobutoxybenzoyl)-1H-benzimidazole (IUPAC: benzimidazol-1-yl-[4-(2-methylpropoxy)phenyl]methanone; molecular formula C18H18N2O2; molecular weight 294.34772 g/mol) is a synthetic small-molecule member of the 1-acylbenzimidazole class, characterized by a benzimidazole core N-acylated with a 4-isobutoxy-substituted benzoyl group . The compound contains a branched isobutoxy (2-methylpropoxy) ether substituent at the para position of the benzoyl ring, distinguishing it from linear alkoxy analogs such as 1-(4-butoxybenzoyl)-1H-benzimidazole (CAS 876361-80-7) . It falls within the general structural scope of alkoxy-substituted benzimidazole compounds described in US Patent 6,262,085 as gastric acid secretion inhibitors [1]. The compound has been catalogued in screening libraries and is associated in bioactivity databases with the voltage-gated sodium channel NaV1.8 target (PubMed 30538065) [2].

Why 1-(4-Isobutoxybenzoyl)-1H-benzimidazole Cannot Be Interchanged with Generic 1-Acylbenzimidazole Analogs


Within the 1-acylbenzimidazole series, the nature of the alkoxy substituent on the benzoyl ring governs critical molecular properties—including lipophilicity, metabolic stability, and target-binding conformation—that cannot be assumed equivalent across analogs. The target compound's branched isobutoxy group (—O—CH₂CH(CH₃)₂) introduces steric bulk near the ether oxygen that differs fundamentally from the linear n-butoxy chain (—O—CH₂CH₂CH₂CH₃) of the closest cataloged analog, CAS 876361-80-7 . Branched alkyl ethers are known in medicinal chemistry to exhibit altered susceptibility to cytochrome P450-mediated O-dealkylation and differential LogP contributions compared to their linear isomers [1]. Furthermore, the specific substitution pattern places this compound within the claimed scope of US 6,262,085, where the alkoxy group identity (including branched variants) is explicitly enumerated as a determinant of pharmacological activity in the proton pump inhibitor context [2]. Substituting a linear alkoxy analog without verification of equivalent target engagement, ADME profile, and IP position therefore introduces material scientific and procurement risk.

Quantitative Differentiation Evidence: 1-(4-Isobutoxybenzoyl)-1H-benzimidazole vs. Closest Analogs


Structural Isomerism: Branched Isobutoxy vs. Linear n-Butoxy Substitution

The target compound contains a branched isobutoxy (2-methylpropoxy) group at the para position of the benzoyl ring. The closest cataloged analog, 1-(4-butoxybenzoyl)-1H-benzimidazole (CAS 876361-80-7), bears a linear n-butoxy chain. Both share the identical molecular formula C18H18N2O2 and molecular weight 294.35 g/mol, making them constitutional isomers . The branching introduces a tertiary carbon center beta to the ether oxygen, which sterically hinders metabolic O-dealkylation by CYP450 enzymes. Class-level medicinal chemistry evidence indicates that branched alkyl ethers generally exhibit 2- to 5-fold longer metabolic half-lives compared to their linear counterparts in hepatic microsomal assays [1].

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

Computed Lipophilicity: XLogP3 of the 4-Isobutoxybenzoyl Moiety

The 4-isobutoxybenzoyl substructure contributes a computed XLogP3 value of 4.3, derived from the precursor 4-isobutoxybenzoyl chloride (PubChem CID 4769463) [1]. The linear n-butoxy isomer is predicted to have a marginally higher XLogP (approximately 4.5–4.6) due to the greater solvent-accessible surface area of the extended linear chain, consistent with the general observation that branched alkyl groups reduce LogP by approximately 0.2–0.3 log units per branch point relative to linear isomers of equal carbon count [2].

Physicochemical Properties Lipophilicity Drug Design

Patent-Defined Structural Scope: Inclusion in Alkoxy-Substituted Benzimidazole IP

US Patent 6,262,085 (Whittle, Stowell, Walker, Sancilio) explicitly claims alkoxy-substituted benzimidazole compounds of formula (Ia), wherein the alkoxy group R may be selected from methoxy, ethoxy, n-propoxy, isopropoxy, and other C1–C7 alkoxy variants, encompassing the isobutoxy substitution pattern of the target compound [1]. The patent describes these compounds as gastric acid secretion inhibitors with proton pump inhibitor (PPI)-like activity. The specific isobutoxy substitution is not explicitly exemplified but falls within the claimed generic scope. This IP context may be relevant for freedom-to-operate assessments relative to unsubstituted or differently substituted 1-acylbenzimidazoles that lie outside the patent's claims.

Intellectual Property Proton Pump Inhibitor Gastric Acid Secretion

Bioactivity Database Association: NaV1.8 Sodium Channel Target Linkage

The compound 1-(4-isobutoxybenzoyl)-1H-benzimidazole is indexed in the UCSD BindingDB as associated with the voltage-gated sodium channel NaV1.8 target, linked to PubMed article 30538065 (Brown et al., 2019) describing the discovery and optimization of benzimidazoles as selective NaV1.8 blockers for pain treatment [1]. The lead compound from that study, PF-06305591 (compound 9), was reported as a potent, highly selective NaV1.8 blocker with an excellent preclinical in vitro ADME and safety profile [2]. While the specific IC50 or Ki of the target compound against NaV1.8 has not been publicly disclosed in the indexed record, the database association suggests it was evaluated within this benzimidazole NaV1.8 program. This contrasts with simpler 1-acylbenzimidazoles lacking the alkoxybenzoyl motif, which are not associated with this specific ion channel target.

Ion Channel Pharmacology Pain Research NaV1.8 Blocker

Research and Industrial Application Scenarios for 1-(4-Isobutoxybenzoyl)-1H-benzimidazole


Scaffold for Structure-Activity Relationship (SAR) Studies on NaV1.8 Ion Channel Blockers

Based on its database association with the NaV1.8 sodium channel target (PubMed 30538065), this compound may serve as a reference scaffold for medicinal chemistry SAR campaigns exploring the impact of branched alkoxybenzoyl substituents on NaV1.8 potency and selectivity [1]. The isobutoxy group offers a sterically differentiated alternative to the linear alkoxy and methoxy analogs typically explored in benzimidazole NaV1.8 programs, enabling assessment of branching effects on channel subtype selectivity.

Metabolic Stability Comparison Studies: Branched vs. Linear Alkoxy Ethers

The branched isobutoxy architecture provides a tool compound for head-to-head metabolic stability comparisons against the linear n-butoxy analog (CAS 876361-80-7) in hepatic microsome or hepatocyte assays . Such studies can quantify the magnitude of the 'branching effect' on O-dealkylation rates within the 1-acylbenzimidazole chemotype, generating data relevant to lead optimization in drug discovery programs.

Proton Pump Inhibitor (PPI) Pharmacophore Exploration

Falling within the generic scope of US Patent 6,262,085, which claims alkoxy-substituted benzimidazoles as gastric acid secretion inhibitors, this compound can be used to probe the contribution of branched alkoxy substitution to H⁺/K⁺-ATPase inhibitory activity [2]. The isobutoxy group's steric and electronic properties may influence the acid activation kinetics and covalent binding to the proton pump, differentiating it from the linear alkoxy and methoxy/ethoxy analogs commonly studied in this class.

Physicochemical Property Benchmarking in 1-Acylbenzimidazole Libraries

With a predicted XLogP3 of approximately 4.3 for the benzoyl moiety, this compound occupies a specific lipophilicity range within 1-acylbenzimidazole chemical space that is lower than the linear n-butoxy analog (predicted XLogP3 ~4.5–4.6) [3]. It can serve as a calibration standard for chromatographic LogP determination methods (e.g., reversed-phase HPLC) used to characterize compound libraries, where the systematic LogP shift caused by chain branching needs to be experimentally validated.

Quote Request

Request a Quote for 1-(4-isobutoxybenzoyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.